2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene
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Overview
Description
2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene is an organic compound with the molecular formula C7H4BrCl2NO2 It is a derivative of benzene, characterized by the presence of bromomethyl, dichloro, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene typically involves a multi-step process. One common method starts with the nitration of 3,4-dichlorotoluene to introduce the nitro group. This is followed by bromination to replace the methyl group with a bromomethyl group. The reaction conditions often involve the use of concentrated sulfuric acid and bromine in the presence of a catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed:
- Substitution reactions yield derivatives with new functional groups replacing the bromomethyl group.
- Reduction reactions produce 2-(Aminomethyl)-3,4-dichloro-1-nitrobenzene.
- Oxidation reactions result in 2-(Carboxymethyl)-3,4-dichloro-1-nitrobenzene .
Scientific Research Applications
2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene largely depends on its functional groups:
Bromomethyl Group: Acts as an electrophile in nucleophilic substitution reactions, facilitating the formation of new bonds.
Nitro Group: Can undergo reduction to form an amino group, which can participate in further chemical transformations.
Dichloro Groups: Influence the compound’s reactivity and stability by affecting the electron density on the benzene ring.
Comparison with Similar Compounds
- 2-(Bromomethyl)-4,5-dichloro-1-nitrobenzene
- 2-(Bromomethyl)-3,4-dichloro-1-aminobenzene
- 2-(Chloromethyl)-3,4-dichloro-1-nitrobenzene
Comparison:
- 2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene is unique due to the specific positioning of its functional groups, which affects its reactivity and potential applications.
- 2-(Bromomethyl)-4,5-dichloro-1-nitrobenzene has similar functional groups but different positions, leading to variations in chemical behavior.
- 2-(Bromomethyl)-3,4-dichloro-1-aminobenzene differs by having an amino group instead of a nitro group, which significantly alters its chemical properties and applications .
Properties
IUPAC Name |
3-(bromomethyl)-1,2-dichloro-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO2/c8-3-4-6(11(12)13)2-1-5(9)7(4)10/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXFVIUEJUUQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])CBr)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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